(4-Methyl-2-pyridinyl)(phenyl)methanol
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
InChI Key |
HABSCARMXAYWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Monoisotopic Mass: 185.084064 g/mol
- Chemical Stability : The presence of both pyridine (electron-deficient) and phenyl (electron-rich) groups may influence its reactivity in acid-base or redox reactions.
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The following table compares (4-Methyl-2-pyridinyl)(phenyl)methanol with five structurally related compounds, focusing on molecular features, applications, and research findings:
Electronic and Reactivity Comparisons
- Electron-Deficient vs. Electron-Rich Systems: The pyridine ring in this compound is electron-deficient, making it prone to nucleophilic substitution. In contrast, the thiophene ring in (4-Thien-2-ylphenyl)methanol is electron-rich, favoring electrophilic reactions . Substituting pyridine with pyrimidine (4-Pyrimidin-2-ylphenyl)methanol introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .
- Impact of Substituents on Bioactivity: MBPM analogs exhibit PD-L1 inhibition due to optimized HOMO-LUMO gaps (ΔE = 4.12–5.98 eV) and dipole moments (3.71–6.32 Debye), which enhance binding to hydrophobic protein pockets . The phenoxy group in (4-Phenoxypyridin-2-yl)(phenyl)methanol may improve metabolic stability compared to the parent compound .
Q & A
Q. What are the optimal synthetic routes for (4-Methyl-2-pyridinyl)(phenyl)methanol, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of pyridine-methanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized using formaldehyde under basic conditions to introduce the hydroxymethyl group . Key steps include:
- Starting Materials : Begin with 4-methyl-2-pyridinyl precursors (e.g., 4-methyl-2-chloropyridine) and benzaldehyde derivatives.
- Reaction Optimization : Use a base (e.g., NaOH) to deprotonate intermediates and facilitate nucleophilic attack. Temperature control (60–80°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer: Structural elucidation requires a combination of:
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and aromatic protons (δ 7.0–8.5 ppm). The methyl group on pyridine appears as a singlet (δ 2.3–2.5 ppm) .
- ¹³C NMR : Confirm the presence of a hydroxymethyl carbon (δ 60–65 ppm) and pyridine/benzene carbons (δ 120–150 ppm).
- IR Spectroscopy : The O-H stretch (3200–3600 cm⁻¹) and C-O stretch (1050–1100 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO).
Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- pH Sensitivity : Test solubility and stability in aqueous buffers (pH 2–12). Pyridine-methanol derivatives often degrade in strongly acidic/basic conditions due to hydrolysis of the hydroxymethyl group .
Advanced Research Questions
Q. How can computational modeling predict the catalytic asymmetric reactivity of this compound in stereoselective syntheses?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in asymmetric reactions (e.g., ketone reductions). Focus on steric and electronic effects from the 4-methylpyridine and phenyl groups .
- Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize reaction pathways .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, inconsistencies in antimicrobial activity may arise from variations in bacterial strains or compound purity .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain divergent results .
Q. How can researchers design kinetic studies to probe the mechanistic role of this compound in organocatalytic reactions?
Methodological Answer:
- Rate Measurements : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy under varying catalyst loadings.
- Isotopic Labeling : Introduce deuterium at the hydroxymethyl group to track hydrogen-bonding interactions in transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
